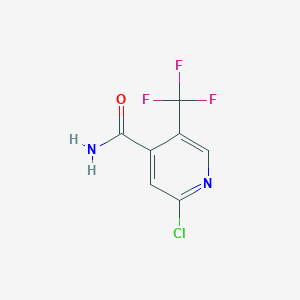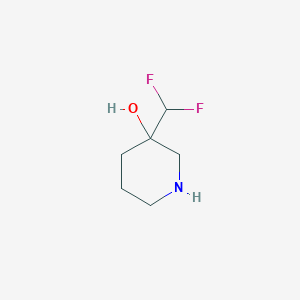
3-(Difluoromethyl)piperidin-3-ol
Übersicht
Beschreibung
“3-(Difluoromethyl)piperidin-3-ol” is a chemical compound with the CAS number 1909325-03-6 . It has a molecular weight of 187.62 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of “this compound” is C6H12ClF2NO . The InChI key is BPFVYAUITXWPHU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated N-Heterocycles
3-Fluoro- and trifluoromethylthio-piperidines, related to 3-(Difluoromethyl)piperidin-3-ol, are crucial for discovery chemistry. A method for synthesizing these compounds, providing rich functionality and high diastereocontrol for further derivatization, has been developed (García-Vázquez et al., 2021).
Construction of 3-Arylpiperidines
3-Arylpiperidines are significant in pharmaceutical research and are typically synthesized through constructing the piperidine ring or reducing a 3-arylpyridine precursor. Palladium-catalyzed migrative Negishi coupling offers a method to access 3-aryl-N-Boc-piperidines with selectivity and yields up to 76% (Millet & Baudoin, 2015).
Enclathration of Six-Membered Heterocyclic Guests
This compound analogs like piperidine can form inclusion compounds with various hosts. X-ray crystal structures of these inclusion compounds show diversity in packing relations, highlighting the versatility of these compounds (Csöregh et al., 1995).
Catalytic Trifluoromethoxylation of Alkenes
The trifluoromethoxylation of unactivated alkenes, where Pd(CH3CN)2Cl2 acts as a catalyst, can produce 3-OCF3 substituted piperidines. This method demonstrates the potential of using such piperidine derivatives in catalytic processes (Chao-Yuan Chen et al., 2015).
Synthesis of Fluorinated Piperidines
The synthesis of 3-alkoxy-4,4-difluoropiperidines, important for agrochemical or pharmaceutical chemistry, has been achieved. This synthesis represents a new approach to creating functionalized piperidines (Surmont et al., 2009).
Asymmetric Hydrogenation and Synthesis
Iridium-catalyzed asymmetric hydrogenation of heteroaromatics bearing a hydroxyl group has been used to create trans 6-substituted piperidin-3-ols with high enantioselectivity. This method offers direct access to chiral piperidin-3-ols and piperidin-3-ones, important in pharmaceutical synthesis (Huang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(difluoromethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-5(8)6(10)2-1-3-9-4-6/h5,9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKXROZFAJDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


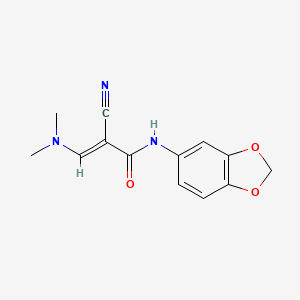
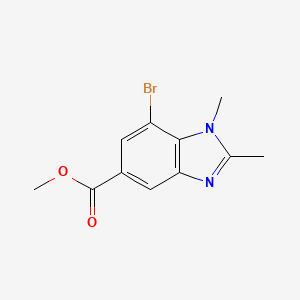

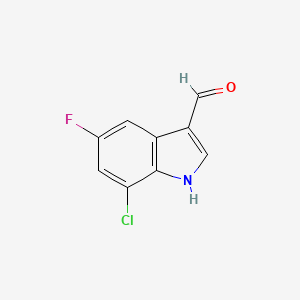
![2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1431640.png)
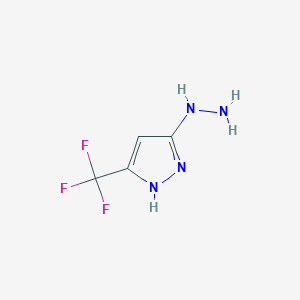


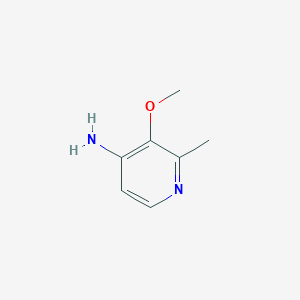

![6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431648.png)

